molecular formula C14H12FN3 B14897083 n-(2-Fluorobenzyl)-1h-benzo[d]imidazol-2-amine

n-(2-Fluorobenzyl)-1h-benzo[d]imidazol-2-amine

Cat. No.: B14897083
M. Wt: 241.26 g/mol
InChI Key: HOYSDYRRTOZPTF-UHFFFAOYSA-N
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Description

N-(2-Fluorobenzyl)-1H-benzo[d]imidazol-2-amine is a compound that belongs to the class of benzimidazole derivatives Benzimidazoles are heterocyclic aromatic organic compounds that are widely recognized for their biological and pharmacological activities

Properties

Molecular Formula

C14H12FN3

Molecular Weight

241.26 g/mol

IUPAC Name

N-[(2-fluorophenyl)methyl]-1H-benzimidazol-2-amine

InChI

InChI=1S/C14H12FN3/c15-11-6-2-1-5-10(11)9-16-14-17-12-7-3-4-8-13(12)18-14/h1-8H,9H2,(H2,16,17,18)

InChI Key

HOYSDYRRTOZPTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC2=NC3=CC=CC=C3N2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Fluorobenzyl)-1H-benzo[d]imidazol-2-amine typically involves the reaction of 2-fluorobenzylamine with 2-chlorobenzimidazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the amine group of 2-fluorobenzylamine attacks the electrophilic carbon of the 2-chlorobenzimidazole, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-Fluorobenzyl)-1H-benzo[d]imidazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (H2O2, KMnO4), reducing agents (LiAlH4), and nucleophiles (amines, thiols). The reactions are typically carried out under controlled conditions, such as specific temperatures, solvents, and reaction times, to achieve the desired products .

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, reduced forms of the compound, and substituted derivatives where the fluorine atom is replaced by other functional groups .

Scientific Research Applications

N-(2-Fluorobenzyl)-1H-benzo[d]imidazol-2-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-Fluorobenzyl)-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-Fluorobenzyl)-1H-benzo[d]imidazol-2-amine include other fluorinated benzimidazole derivatives such as:

Uniqueness

The uniqueness of this compound lies in the specific positioning of the fluorine atom on the benzyl group, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development .

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